molecular formula C11H10Br2O2 B12343359 (4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione

(4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione

Cat. No.: B12343359
M. Wt: 334.00 g/mol
InChI Key: ASRUXQHQIUKJHH-JWHJESJHSA-N
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Description

(4S,10R)-4,10-dibromotetracyclo[63002,605,9]undecane-3,11-dione is a complex organic compound characterized by its tetracyclic structure and the presence of two bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of bromine atoms: Bromination reactions are carried out under controlled conditions to ensure selective addition of bromine atoms at the desired positions.

    Oxidation and reduction steps: These steps are necessary to achieve the correct oxidation state of the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione involves its interaction with specific molecular targets. The bromine atoms and the tetracyclic structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4S,10R)-4,10-dichlorotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione: Similar structure but with chlorine atoms instead of bromine.

    (4S,10R)-4,10-difluorotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

The presence of bromine atoms in (4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione imparts unique chemical properties, such as higher reactivity and different electronic effects compared to its chloro and fluoro analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H10Br2O2

Molecular Weight

334.00 g/mol

IUPAC Name

(4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione

InChI

InChI=1S/C11H10Br2O2/c12-8-4-2-1-3-5(4)9(13)11(15)7(3)6(2)10(8)14/h2-9H,1H2/t2?,3?,4?,5?,6?,7?,8-,9+

InChI Key

ASRUXQHQIUKJHH-JWHJESJHSA-N

Isomeric SMILES

C1C2C3[C@H](C(=O)C2C4C1C3[C@@H](C4=O)Br)Br

Canonical SMILES

C1C2C3C4C1C(C2C(=O)C3Br)C(=O)C4Br

Origin of Product

United States

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